Pigment red 83

Description

The exact mass of the compound Pigment red 83 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Pigment red 83 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pigment red 83 including the price, delivery time, and more detailed information at info@benchchem.com.

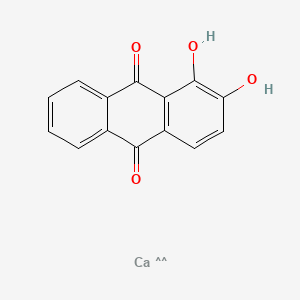

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C14H8O4.Ca/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFCMSWQIMKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104074-25-1 | |

| Record name | Pigment Red 83 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104074-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,2-dihydroxy-, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pigment Red 83 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Pigment Red 83. This information is intended to support research and development activities where this vibrant red pigment and its core chemical scaffold are of interest.

Chemical Identity and Structure

Pigment Red 83 is a prominent member of the anthraquinone class of colorants. It is a metal salt, specifically a "lake" pigment, of alizarin. The core chromophore, alizarin, is 1,2-dihydroxyanthraquinone. The most common form of Pigment Red 83 is the calcium salt of alizarin, which is assigned the CAS number 104074-25-1.

The fundamental structure of alizarin consists of a tricyclic aromatic anthraquinone core with two hydroxyl groups at the C1 and C2 positions. In Pigment Red 83, the calcium ion is chelated by the hydroxyl and carbonyl groups of two alizarin molecules, forming a stable complex. This laking process renders the otherwise soluble alizarin dye into an insoluble pigment, enhancing its stability and durability.

Key Chemical Identifiers:

| Identifier | Alizarin | Pigment Red 83 (Calcium Lake) |

| IUPAC Name | 1,2-Dihydroxyanthracene-9,10-dione | Calcium bis(1,2-dihydroxy-9,10-anthracenedionate) |

| CAS Number | 72-48-0 | 104074-25-1 |

| Molecular Formula | C₁₄H₈O₄ | C₂₈H₁₄CaO₈ |

| Molecular Weight | 240.21 g/mol | 518.48 g/mol |

Chemical Structure of Pigment Red 83 (Calcium Alizarinate):

Caption: Chemical structure of Pigment Red 83 (Calcium Alizarinate).

Physicochemical Properties

The properties of Pigment Red 83 are largely influenced by its core component, alizarin. Alizarin is an orange-red crystalline solid. The laking process significantly reduces its solubility in common solvents, a key characteristic of a pigment.

Table of Physicochemical Properties of Alizarin (CAS 72-48-0):

| Property | Value |

| Appearance | Orange-red crystals or powder |

| Melting Point | 289-290 °C |

| Boiling Point | 430 °C |

| Solubility | Insoluble in cold water; slightly soluble in ethanol; soluble in acetone, benzene, and alkali solutions. |

| Color in Acidic/Basic Solution | Yellow in acidic solutions, purplish-red in alkaline solutions. |

Experimental Protocols

Synthesis of Alizarin (1,2-Dihydroxyanthraquinone)

Alizarin can be synthesized from the sulfonation and subsequent alkali fusion of anthraquinone.

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (oleum)

-

Sodium hydroxide

-

Potassium chlorate (or sodium nitrate)

-

Hydrochloric acid

Procedure:

-

Sulfonation: Anthraquinone is heated with fuming sulfuric acid to produce anthraquinone-2-sulfonic acid.

-

Alkali Fusion: The resulting sulfonic acid is then fused with a mixture of sodium hydroxide and an oxidizing agent like potassium chlorate or sodium nitrate under pressure. This step introduces the hydroxyl groups onto the anthraquinone core.

-

Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the crude alizarin.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Caption: Synthetic pathway for Alizarin.

Preparation of Pigment Red 83 (Calcium Alizarinate Lake)

The insoluble pigment is prepared by precipitating the alizarin dye onto an inert metallic salt.

Materials:

-

Alizarin

-

Calcium chloride

-

Sodium carbonate

-

Water

Procedure:

-

Dissolution: Alizarin is dissolved in an aqueous solution of sodium carbonate to form the soluble sodium alizarinate.

-

Precipitation: A solution of calcium chloride is then added to the sodium alizarinate solution. This causes the precipitation of the insoluble calcium alizarinate (Pigment Red 83).

-

Washing and Drying: The precipitate is then filtered, washed thoroughly with water to remove any soluble impurities, and dried to obtain the final pigment.

An In-depth Technical Guide to the Synthesis of Alizarin (Pigment Red 83)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for Alizarin (Pigment Red 83), an organic compound historically significant as a red dye and currently utilized in various scientific applications. The document details both historical and contemporary synthetic methodologies, presenting quantitative data, experimental protocols, and visual diagrams of the reaction pathways.

Introduction

Alizarin, with the chemical formula C₁₄H₈O₄, is a dihydroxyanthraquinone, historically derived from the roots of the madder plant.[1] In 1869, it achieved the distinction of being the first natural dye to be synthetically produced.[1][2] This breakthrough, credited to Carl Graebe and Carl Liebermann, revolutionized the dye industry.[1] Synthetic alizarin was producible at a fraction of the cost of the natural product, leading to the rapid decline of the madder market.[1] While its use as a textile dye has diminished in favor of more light-resistant pigments like quinacridones, alizarin and its derivatives remain relevant in biochemical assays for calcium detection, in geology for mineral staining, and in the synthesis of other specialized dyes.[1][3]

This guide will explore the primary synthetic routes to Alizarin, providing the technical details necessary for its laboratory synthesis and understanding its chemical history.

Core Synthesis Pathways

There are several established methods for the synthesis of Alizarin. The most prominent pathways commence from anthraquinone or phthalic anhydride.

Synthesis from Anthraquinone via Sulfonation

This is a widely used industrial method for Alizarin synthesis.[2][4] The process begins with the sulfonation of anthraquinone, followed by fusion with a strong base.

The key steps are:

-

Sulfonation of Anthraquinone: Anthraquinone is treated with fuming sulfuric acid at elevated temperatures to yield anthraquinone-2-sulfonic acid.[2][5]

-

Alkaline Fusion: The resulting anthraquinone-2-sulfonic acid is then fused with caustic soda (sodium hydroxide) and an oxidizing agent like sodium chlorate or nitrate at high temperatures (around 200°C) under pressure.[5][6] This step introduces the hydroxyl groups onto the anthraquinone backbone.

-

Acidification: The final step involves treating the reaction mixture with an acid to protonate the hydroxyl groups, yielding Alizarin.[5]

Synthesis from Anthraquinone via Bromination (Graebe-Liebermann Method)

This historical method was the first successful synthesis of Alizarin.[1][2]

The pathway involves:

-

Bromination of Anthraquinone: Anthraquinone is brominated to produce dibromoanthraquinone.[2][4]

-

Fusion with Potash: The dibromoanthraquinone is then fused with caustic potash (potassium hydroxide) to yield Alizarin.[2][4]

Synthesis from Phthalic Anhydride and Catechol

A more contemporary approach involves the condensation of phthalic anhydride with catechol.[2][4]

The process is as follows:

-

Friedel-Crafts Acylation: Phthalic anhydride is condensed with catechol in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or concentrated sulfuric acid at a temperature of around 70°C.[2][4][6]

Synthesis from Phthalic Anhydride and o-Dichlorobenzene

This pathway proceeds through a dichlorinated intermediate.

The steps are:

-

Condensation: Phthalic anhydride is condensed with o-dichlorobenzene and anhydrous aluminum chloride to form 3',4'-dichloro-2-benzoylbenzoic acid.[7]

-

Cyclization: This intermediate is then treated with sulfuric acid to yield 2,3-dichloro-anthraquinone.[7]

-

Alkaline Fusion: The 2,3-dichloro-anthraquinone is converted to Alizarin through fusion with an alkali.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis pathways.

| Synthesis Pathway | Starting Materials | Key Intermediates | Reagents | Temperature | Yield | Reference |

| From Anthraquinone via Sulfonation | Anthraquinone | Anthraquinone-2-sulfonic acid | Fuming H₂SO₄, NaOH, KClO₃ | 180-200°C | 40-60% (for sodium anthraquinone-2-sulfonate) | [5][8] |

| From Anthraquinone via Bromination | Anthraquinone | Dibromoanthraquinone | Br₂, KOH | - | - | [2] |

| From Phthalic Anhydride and Catechol | Phthalic Anhydride, Catechol | - | Anhydrous AlCl₃ or conc. H₂SO₄ | 70°C | 55% | [2][6] |

| From Phthalic Anhydride and o-Dichlorobenzene | Phthalic Anhydride, o-Dichlorobenzene | 2,3-dichloro-anthraquinone | AlCl₃, H₂SO₄, Alkali | - | 31.2% (for alkali fusion step) | [7] |

Visual Synthesis Pathways

The following diagrams illustrate the key synthesis pathways for Alizarin.

Caption: Synthesis of Alizarin from Anthraquinone via Sulfonation.

Caption: Graebe-Liebermann synthesis of Alizarin via bromination.

Caption: Synthesis of Alizarin from Phthalic Anhydride and Catechol.

Detailed Experimental Protocols

Preparation of Sodium Anthraquinone-2-sulfonate from Anthraquinone[8]

Materials:

-

Anthraquinone (dry, finely divided): 100 g

-

Oleum (25% sulfur trioxide): 150 g

-

Calcium carbonate

-

Sodium carbonate (dilute solution)

Procedure:

-

Cautiously add 100 g of dry, finely divided anthraquinone to 150 g of oleum (25% SO₃) with continuous stirring, maintaining the temperature between 25-30°C.

-

Gradually raise the temperature to 120°C over 4 hours, and then to 140°C over an additional 2 hours using an oil bath. Keep the reaction vessel closed to prevent the loss of sulfur trioxide.

-

After cooling, carefully pour the reaction mixture into 3 liters of water.

-

Filter the mixture to remove 25-40 g of unchanged anthraquinone.

-

Neutralize the filtrate by adding calcium carbonate until the solution is completely neutralized.

-

Filter off the precipitated calcium sulfate.

-

Precipitate the calcium in the solution as calcium carbonate by adding a dilute sodium carbonate solution.

-

Filter the solution and evaporate the filtrate to a volume of about 400 ml.

-

Allow the solution to cool to room temperature and stand for approximately 2 days.

-

The sodium anthraquinone-2-sulfonate will separate as silvery, glistening plates. Filter the product and wash with a small amount of water.

Synthesis of Alizarin from Phthalic Anhydride and Catechol[6]

Materials:

-

Phthalic anhydride: 1 mmol

-

Catechol (benzene-1,2-diol): 1 mmol

-

Anhydrous Aluminum chloride (AlCl₃): 5 mmol (0.667 g)

-

Sodium chloride (NaCl), pre-baked: 2.5 mmol (0.145 g)

-

10% Hydrochloric acid (HCl): 10 ml

-

Ethyl acetate

-

Acetonitrile:water (1:1) for purification

Procedure: Stage 1: Friedel-Crafts Acylation

-

Heat a mixture of 5 mmol of anhydrous AlCl₃ and 2.5 mmol of pre-baked NaCl in an oil bath to 110°C until molten.

-

Add a homogenous mixture of 1 mmol of phthalic anhydride and 1 mmol of catechol to the AlCl₃/NaCl melt.

-

Slowly increase the temperature and maintain it at 165°C for 4 hours.

Stage 2: Hydrolysis and Workup

-

Cool the reaction mixture to 0°C.

-

Add 10 ml of 10% HCl and stir for 15 minutes at 0°C.

-

Reflux the mixture at 100°C for 30 minutes.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Purify the resulting product by C₁₈ MPLC column chromatography using acetonitrile:water (1:1) as the mobile phase.

Alkali Fusion of 2,3-Dichloro-anthraquinone to Alizarin[7]

Materials:

-

2,3-dichloro-anthraquinone: 20 g

-

Potassium hydroxide (KOH): 80 g

-

Water: 20 cc

-

Dilute sulfuric acid

Procedure:

-

In a nickel crucible, heat a mixture of 20 g of 2,3-dichloro-anthraquinone, 80 g of potassium hydroxide, and 20 cc of water in an oil bath.

-

At 225°C (measured within the reaction mixture), a reaction will occur, and the fusion mass will turn dark blue.

-

Maintain this temperature for 20 minutes.

-

Allow the reaction product to cool.

-

Dissolve the cold melt in water, heat to boiling, and filter.

-

Acidify the filtrate with dilute sulfuric acid.

-

An orange precipitate of Alizarin will form. Filter, wash, and dry the precipitate.

-

The Alizarin can be further purified by sublimation.

This guide provides a foundational understanding of the primary synthesis routes to Alizarin. Researchers and scientists can utilize this information for laboratory synthesis, process optimization, and further investigation into the chemistry of anthraquinone dyes.

References

- 1. Alizarin - Wikipedia [en.wikipedia.org]

- 2. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. Alizarin synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. prepchem.com [prepchem.com]

C.I. 58000:1 (Alizarin): A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 58000:1, chemically known as 1,2-dihydroxyanthraquinone and commonly referred to as Alizarin, is a prominent organic compound historically significant as a red dye derived from the roots of the madder plant.[1][2] Its synthetic production, first achieved in 1869, marked a milestone in the chemical industry.[2] Beyond its use as a textile colorant, Alizarin and its derivatives have found applications in analytical chemistry, biological staining, and as a precursor in the synthesis of other compounds. This guide provides a detailed overview of the core physicochemical characteristics of Alizarin, complete with experimental protocols and visual representations of key concepts to support research and development activities.

Physicochemical Characteristics

The fundamental physicochemical properties of Alizarin are summarized in the tables below, providing a consolidated reference for its key characteristics.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 1,2-Dihydroxyanthraquinone | [1] |

| C.I. Name | C.I. 58000:1 | [3] |

| CAS Number | 72-48-0 | |

| Molecular Formula | C₁₄H₈O₄ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Appearance | Orange to red crystalline powder | [1] |

| Melting Point | 289-290 °C | [1] |

| Boiling Point | 430 °C | |

| Density | ~1.48 g/cm³ |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Hexane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Alkaline Solutions | Soluble (forms a purple solution) | [1] |

Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| UV-Vis (in Ethanol) | λmax ≈ 430 nm | |

| FT-IR (KBr Pellet) | ~3450 cm⁻¹ (O-H stretch), ~1630 cm⁻¹ (C=O stretch, H-bonded), ~1580 cm⁻¹ (aromatic C=C stretch) | |

| ¹H NMR (DMSO-d₆) | δ ~12.8 ppm (intramolecular H-bonded -OH), δ ~7.0-8.5 ppm (aromatic protons) |

Experimental Protocols

This section outlines the generalized experimental methodologies for determining the key physicochemical characteristics of Alizarin.

Determination of Melting Point

The melting point of Alizarin can be determined using the capillary method with a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Alizarin is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of approximately 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[4][5]

Determination of Solubility

A qualitative and semi-quantitative assessment of Alizarin's solubility can be performed through systematic testing in various solvents.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of Alizarin (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL) is added to each test tube.

-

Mixing: The tubes are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

-

pH-Dependent Solubility: For aqueous solutions, the pH is adjusted using dilute acid or base to observe changes in solubility, which is particularly relevant for compounds with acidic or basic functional groups like the hydroxyl groups in Alizarin.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths of maximum absorbance (λmax) of Alizarin, which provides information about its electronic transitions.

Methodology:

-

Solution Preparation: A dilute solution of Alizarin is prepared in a suitable UV-transparent solvent (e.g., ethanol) of a known concentration.

-

Blank Measurement: The spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank").[6]

-

Sample Measurement: The cuvette is then filled with the Alizarin solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).[3]

-

Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelength(s) at which maximum absorbance occurs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the Alizarin molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of dry Alizarin powder is intimately mixed with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded.[7]

-

Sample Spectrum: The sample pellet or the solid on the ATR crystal is placed in the path of the IR beam, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum, which shows percentage transmittance or absorbance as a function of wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the Alizarin molecule by mapping the chemical environments of its hydrogen atoms.

Methodology:

-

Sample Preparation: A small amount of Alizarin is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired by subjecting the sample to a strong magnetic field and radiofrequency pulses.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration values (relative number of protons), and spin-spin coupling patterns, which together allow for the assignment of each proton to its position in the molecular structure.

Visualizations

Synthesis of Alizarin

Alizarin can be synthesized from anthraquinone through sulfonation followed by alkaline fusion. This workflow illustrates the key steps in a common industrial synthesis.

pH Indicator Color Change

Alizarin functions as a pH indicator, exhibiting a distinct color change in acidic and basic conditions due to the deprotonation of its hydroxyl groups.

Chelation with Calcium Ions

Alizarin's ability to form a colored chelate with calcium ions is the basis for its use in staining mineralized tissues.

References

- 1. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]

- 2. Alizarin - Wikipedia [en.wikipedia.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of 1,2-Dihydroxyanthraquinone (Alizarin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,2-dihydroxyanthraquinone, a compound commonly known as alizarin. Alizarin is a prominent organic dye and a significant molecule in various fields, including medicinal chemistry and materials science.[1] Understanding its spectroscopic signature is crucial for its identification, characterization, and application in research and development. This document summarizes key spectroscopic data from UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry analyses, provides detailed experimental protocols, and illustrates the general workflow of spectroscopic analysis.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1,2-dihydroxyanthraquinone (Alizarin), facilitating easy comparison and reference.

Table 1: UV-Visible Spectroscopic Data The absorption maxima of alizarin are highly dependent on the solvent and pH of the medium.

| Solvent/Medium | λmax (nm) | Reference |

| Methanol | 298, 430 | [2] |

| n-Heptane | 405, 424, with shoulders at 388, 450, 474 | [3][4][5] |

| Water (pH 6.5) | 519 | [6] |

| Water (pH 3.4) | 433 | [6] |

| DMSO | Broad absorption, specifics not detailed | [4][5] |

Table 2: Infrared (IR) Spectroscopic Data The IR spectrum of alizarin reveals characteristic vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3663 | O-H stretching (hydroxyl group) | [7] |

| ~3459 | O-H stretching (hydroxyl group) | [7] |

| 3094, 2926 | =C-H stretching (aromatic) | [7] |

| 1663 | C=O stretching (free carbonyl) | [7] |

| 1631 | C=O stretching (hydrogen-bonded carbonyl) | [7] |

| 1590-1570 | C=C stretching (aromatic ring) | [8] |

Table 3: ¹H NMR Spectroscopic Data The proton NMR chemical shifts are sensitive to the solvent and temperature.[3]

| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| Acetone-d₆ | 7.0 - 8.5 | Aromatic Protons (C-H) | [3] |

| 9.5 - 10.5 | OH (intermolecular H-bond) | [3] | |

| 12.75 - 13.0 | OH (intramolecular H-bond) | [3] | |

| DMSO-d₆ | 8.158, 8.109 | Aromatic Protons | [9] |

| 7.86 | Aromatic Proton | [9] | |

| 7.598 | Aromatic Proton | [9] | |

| 7.194 | Aromatic Proton | [9] |

Table 4: ¹³C NMR Spectroscopic Data Detailed ¹³C NMR data for alizarin can be found in comprehensive chemical databases.[10] The spectrum typically shows 14 distinct carbon signals corresponding to its molecular structure.

| Data Source | Availability |

| PubChem | Available[10] |

| SpringerMaterials | Available[10] |

Table 5: Mass Spectrometry Data The mass spectrum provides information on the molecular weight and fragmentation pattern of alizarin (Molecular Weight: 240.21 g/mol ).[10]

| Ionization Mode | m/z | Assignment | Reference |

| ESI (Negative) | 239.0 | [M-H]⁻ | [11] |

| ESI (Positive) | 241.05 | [M+H]⁺ | [12] |

| LDI (Positive) | 242 | [M+2H]⁺ | [13] |

| Electron Ionization | 240 | [M]⁺ | [14][15] |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of alizarin in a suitable UV-grade solvent (e.g., methanol, ethanol, DMSO) of known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) are identified from the resulting spectrum.[16]

Infrared (IR) Spectroscopy

-

Sample Preparation: For the KBr pellet method, mix a small amount of dry alizarin powder with dry potassium bromide (KBr).[10] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.[17]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[17]

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 1-5 mg of alizarin in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.[9][18]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).[3]

-

Data Acquisition:

-

Insert the sample into the magnet and allow the temperature to equilibrate.[18]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

"Tune and match" the probe to the sample.[19]

-

Optimize the magnetic field homogeneity by "shimming."[19]

-

Acquire the ¹H spectrum using an appropriate number of scans and a relaxation delay (e.g., 512 scans, 2s delay).[3] For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of alizarin in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI). For solid-state techniques like DART or LDI, the solid sample may be used directly.[12][13]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Direct Analysis in Real Time - DART). The mass analyzer can be of various types, such as Quadrupole, Time-of-Flight (TOF), or a hybrid.[11][12]

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is often via direct infusion or coupled with a liquid chromatography (LC) system.[11]

-

Acquire the mass spectrum in the desired mode (positive or negative ion). The spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

-

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like 1,2-dihydroxyanthraquinone.

References

- 1. Adjusting UV‐Vis Spectrum of Alizarin by Insertion of Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alizarin(72-48-0) 1H NMR spectrum [chemicalbook.com]

- 10. Alizarin | C14H8O4 | CID 6293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.si.edu [repository.si.edu]

- 13. researchgate.net [researchgate.net]

- 14. Alizarin [webbook.nist.gov]

- 15. Alizarin [webbook.nist.gov]

- 16. ijesd.org [ijesd.org]

- 17. mdpi.com [mdpi.com]

- 18. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to Pigment Red 83 (Alizarin; CAS 72-48-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pigment Red 83, chemically known as Alizarin (1,2-dihydroxyanthraquinone), with the CAS number 72-48-0. Historically significant as a textile dye, Alizarin has garnered contemporary interest in diverse scientific fields, including cell biology, materials science, and oncology, due to its unique chemical and biological properties.[1][2] This document details its physicochemical characteristics, synthesis, and analytical determination. Furthermore, it elucidates its application as a biological stain for calcium deposits and its emerging role as a modulator of critical signaling pathways, such as NF-κB. Experimental protocols and data are presented to facilitate its practical application in a research and development setting.

Physicochemical and Toxicological Properties

Alizarin is an organic compound derived from the anthraquinone core.[3][4] Its distinct red color is attributed to the extended π-conjugation within its structure.[3]

Physicochemical Data

A summary of the key physicochemical properties of Alizarin is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 72-48-0 | [1][2] |

| Molecular Formula | C₁₄H₈O₄ | [1][4][5] |

| Molecular Weight | 240.21 g/mol | [5][6] |

| Appearance | Orange to orange-brown fine powder | [5][7] |

| Melting Point | 287-290 °C | [2][5] |

| Boiling Point | 430 °C | [2][5] |

| Solubility | Virtually insoluble in water; soluble in ethanol, benzene, toluene, xylene, pyridine, glacial acetic acid, acetone, and hot methanol. | [2][5][7] |

| pKa | 6.77 (at 25°C) | [5] |

| logP | 2.479 (estimated) | [5] |

| λmax | 567 nm, 609 nm | [5] |

Spectral Data

The spectral characteristics of Alizarin are crucial for its identification and quantification.

1.2.1. FT-IR Spectroscopy

The FT-IR spectrum of Alizarin exhibits characteristic peaks corresponding to its functional groups. A broad band in the region of 3600-3200 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups. The peaks around 1663 cm⁻¹ and 1631 cm⁻¹ are characteristic of the C=O stretching of the quinone system. The bands at approximately 1586 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C stretching of the aromatic rings.

1.2.2. NMR Spectroscopy

The ¹H and ¹³C NMR spectra of Alizarin in DMSO-d₆ provide detailed structural information.

-

¹H NMR (in DMSO-d₆): Chemical shifts are observed at approximately δ 8.16, 8.11, 7.86, 7.60, and 7.19 ppm, corresponding to the aromatic protons.

-

¹³C NMR (in DMSO-d₆): Key chemical shifts appear at approximately 190.25, 182.03, 154.20, 152.28, 136.57, 135.51, 135.04, 134.16, 128.59, 127.95, 125.26, 122.70, 122.31, and 117.73 ppm.

Toxicological Profile

A summary of the toxicological data for Alizarin is provided in Table 2. It is classified as a hazardous substance.[7]

| Endpoint | Observation | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. Oral (wild bird) LD50: 316 mg/kg. | [7] |

| Eye Irritation | Causes serious eye damage. Mild eye irritant (rabbit, 500 mg/24h). | [7][8] |

| Skin Sensitization | May cause an allergic skin reaction. | [8] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [8] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [8] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [8] |

Synthesis and Analytical Protocols

Synthesis of Alizarin

A common laboratory-scale synthesis of Alizarin involves the fusion of anthraquinone-2-sulfonic acid with sodium hydroxide and an oxidizing agent.

-

Sulfonation of Anthraquinone: In a fume hood, cautiously add 50g of anthraquinone to 100 mL of fuming sulfuric acid (20% SO₃) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the mixture to 180°C for 4-6 hours with continuous stirring.

-

Isolation of Anthraquinone-2-Sulfonic Acid: Carefully pour the cooled reaction mixture onto 500g of crushed ice. The sodium salt of anthraquinone-2-sulfonic acid will precipitate. Filter the precipitate and wash it with a cold, saturated sodium chloride solution. Dry the product.

-

Alkaline Fusion: In a high-pressure autoclave, combine 30g of the sodium salt of anthraquinone-2-sulfonic acid, 110g of sodium hydroxide, and 5g of potassium chlorate with 170 mL of water.

-

Reaction: Heat the mixture to 200°C under pressure for 8-10 hours.

-

Isolation and Purification: After cooling, dissolve the melt in hot water. Acidify the solution with hydrochloric acid to precipitate the crude Alizarin. Filter the precipitate, wash with hot water, and then recrystallize from glacial acetic acid or ethanol to obtain purified Alizarin.

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of Alizarin.

-

Sample Preparation: Accurately weigh and dissolve the Alizarin standard or sample in methanol to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to fall within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 20 mM ammonium formate buffer (pH 3.0) (B).

-

Gradient Program: Start with 45% A, hold for 5 minutes, increase to 80% A over 10 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 250 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Construct a calibration curve using a series of Alizarin standards of known concentrations. The concentration of Alizarin in the sample can be determined by comparing its peak area to the calibration curve.

Biological Applications and Mechanisms

Staining of Calcium Deposits

Alizarin and its sulfonated derivative, Alizarin Red S, are widely used to stain calcium deposits in cell cultures and tissue sections.[1] The dye chelates calcium ions, forming a vivid orange-red complex.[1]

-

Cell Culture and Fixation: Culture cells under conditions that promote mineralization. Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Staining Solution Preparation: Prepare a 2% (w/v) Alizarin Red S solution in distilled water. Adjust the pH to 4.1-4.3 with 0.1% ammonium hydroxide.

-

Staining: Wash the fixed cells twice with distilled water. Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.

-

Washing and Visualization: Carefully aspirate the staining solution and wash the cells four to five times with distilled water to remove unbound dye. Visualize the stained calcium deposits, which will appear as orange-red nodules, using a light microscope.

-

Quantification (Optional): To quantify the staining, add a defined volume of 10% acetic acid to each well and incubate with shaking for 30 minutes to dissolve the stain. Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.

Inhibition of the NF-κB Signaling Pathway

Recent research has identified Alizarin as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in several cancers, including pancreatic cancer.[9]

Mechanism of Action: Alizarin has been shown to inhibit the tumor necrosis factor-alpha (TNF-α) induced activation of NF-κB. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes involved in cell proliferation and apoptosis, such as Bcl-2, Bcl-xL, XIAP, and cyclin D1.[9] This inhibition is mediated through the TNF-α-TAK1-NF-κB signaling cascade.[9]

Conclusion

Pigment Red 83 (Alizarin) is a versatile molecule with a rich history and a promising future in scientific research. Its well-characterized physicochemical properties and established synthesis and analytical methods make it a reliable tool for various applications. Its utility as a biological stain for calcium is well-documented, and its emerging role as a modulator of key cellular signaling pathways, such as NF-κB, opens new avenues for its investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists seeking to explore the potential of Alizarin in their work.

References

- 1. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alizarin synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Alizarin Red S(130-22-3) 1H NMR spectrum [chemicalbook.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alizarin Complex Formation with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin, a 1,2-dihydroxyanthraquinone, is a prominent organic compound renowned for its ability to form stable, colored complexes with a wide array of metal ions.[1] This property has led to its extensive use in diverse fields, including analytical chemistry as a colorimetric reagent, in the textile industry as a dye, and in biomedical research for staining calcified tissues.[2][3] The formation of these complexes is governed by the chelation of metal ions with the hydroxyl groups of Alizarin, a process highly dependent on factors such as pH and the nature of the metal ion.[4] This guide provides a comprehensive overview of the core principles of Alizarin-metal ion complexation, presents quantitative data in structured tables, details key experimental protocols for their study, and visualizes the underlying processes through logical diagrams.

Chemical Principles of Alizarin-Metal Complexation

Alizarin (1,2-dihydroxy-9,10-anthraquinone) is an organic dye that belongs to the anthraquinone family.[3] Its ability to form complexes with metal ions is primarily due to the presence of two adjacent hydroxyl (-OH) groups at the 1 and 2 positions of the anthraquinone structure.[5] These hydroxyl groups, along with the quinoid oxygen, provide ideal sites for chelation, the process by which a metal ion is bound by a ligand to form a metal complex.[5]

The complexation reaction is significantly influenced by the pH of the solution.[4] As the pH increases, the hydroxyl groups on the Alizarin molecule deprotonate, leading to the formation of mono-anionic and di-anionic forms.[4] This deprotonation enhances the electron-donating ability of the oxygen atoms, facilitating the formation of stable chelate rings with positively charged metal ions.[4] The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and in some cases, 2:1.[2][6]

There are two primary binding sites on the Alizarin molecule for metal ions: the 1,2-dihydroxyl (catechol) site and the 1-hydroxy-9-keto site.[6] The preferential binding site can depend on the specific metal ion and the reaction conditions.[6][7] The formation of these complexes leads to a noticeable color change, a property that is exploited in many of its analytical applications.[8] For instance, the complexation of Alizarin with Al(III) results in a bathochromic (red) shift of the absorption bands in the visible spectrum.[6]

Caption: General mechanism of Alizarin-metal ion complex formation.

Quantitative Data on Alizarin-Metal Ion Complexes

The stability and stoichiometry of Alizarin-metal complexes are crucial parameters for their application. These are often quantified by the stability constant (log K) and the metal-to-ligand ratio. The following tables summarize key quantitative data for the complexation of Alizarin and its derivative, Alizarin Red S, with various metal ions.

Table 1: Stability Constants of Alizarin-Metal Ion Complexes

| Metal Ion | Stoichiometry (M:L) | Log K | Method | Conditions | Reference |

| Al(III) | 1:1 | 10.88 | Potentiometry | 25°C, I=0.01 | [9] |

| Al(III) | 1:2 | 10.31 | Potentiometry | 25°C, I=0.01 | [9] |

| Al(III) | 1:1 | 6.44 | Spectroscopy | Methanol | [6] |

| Al(III) | 2:1 | 11.61 | Spectroscopy | Methanol | [6] |

| Mg(II) | 1:1 | 4.96 | Potentiometry | 25°C, I=0.01 | [9] |

| Ca(II) | 1:1 | 4.58 | Potentiometry | 25°C, I=0.01 | [1] |

| Zn(II) | 1:1 | 11.34 | Potentiometry | 25°C, I=0.01 | [1] |

| Zn(II) | 1:2 | 9.04 | Potentiometry | 25°C, I=0.01 | [1] |

| Cr(III) | 1:1 | 5.14 | Electrophoresis | 35°C, I=0.1 | [5] |

| Cu(II) | 1:1 | 4.84 | Electrophoresis | 35°C, I=0.1 | [5] |

| Ni(II) | 1:1 | 4.44 | Electrophoresis | 35°C, I=0.1 | [5] |

Table 2: Stoichiometry and Optimal pH for Alizarin Red S-Metal Ion Complexes

| Metal Ion | Stoichiometry (M:L) | Optimal pH | λmax (nm) | Reference |

| Fe(III) | 1:1, 1:2 | 4.0 | 572 | [8][10] |

| Cu(II) | 1:2 | - | 562 | [2][10] |

| Al(III) | 1:1, 1:2 | 4.6 | 490 | [10][11] |

| Ni(II) | 1:1 | - | - | [2] |

| Co(II) | 1:1 | - | - | [2] |

| Pd(II) | 1:1 | - | - | [2] |

| Cr(VI) | 1:1 | 5.6 | 515 | [12] |

| Pb(II) | 1:1 | 5.0 | 490 | [12] |

| Th(IV) | 1:1 | 3.9 | 520 | [12] |

Experimental Protocols

The characterization of Alizarin-metal ion complexes often involves spectrophotometric methods to determine stoichiometry and stability constants. Job's method of continuous variation and the mole-ratio method are two commonly employed techniques.[13][14]

Spectrophotometric Determination of Complex Stoichiometry using Job's Method

Job's method, also known as the method of continuous variations, is used to determine the stoichiometry of a metal-ligand complex in solution.[15]

Objective: To determine the metal-to-ligand ratio of an Alizarin-metal complex.

Materials:

-

Stock solution of the metal ion (e.g., 1x10⁻³ M FeCl₃).[2]

-

Stock solution of Alizarin or Alizarin Red S (e.g., 1x10⁻³ M).[2]

-

Appropriate buffer solution to maintain a constant pH (e.g., acetate buffer for pH 4).[8]

-

UV-Vis Spectrophotometer.[2]

-

Volumetric flasks (10 mL).[2]

-

Pipettes.

Procedure:

-

Preparation of Solutions: Prepare a series of solutions by mixing the equimolar stock solutions of the metal ion and Alizarin in varying mole fractions, keeping the total volume and total moles of reactants constant. For example, prepare solutions where the mole fraction of the ligand varies from 0.1 to 0.9.[13][16]

-

Complex Formation: To each volumetric flask, add the calculated volumes of the metal ion and Alizarin solutions, followed by the buffer solution to maintain the optimal pH for complex formation. Dilute to the mark with distilled water.[2][8]

-

Spectrophotometric Measurement: Allow the solutions to stand for a specified time to ensure complete complex formation. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.[16]

-

Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.[13] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex.[16]

Caption: Workflow for determining complex stoichiometry using Job's Method.

Spectrophotometric Determination using the Mole-Ratio Method

The mole-ratio method is another technique to determine the stoichiometry of a complex by keeping the concentration of one component (e.g., the metal ion) constant while varying the concentration of the other (the ligand).[14]

Objective: To confirm the metal-to-ligand ratio of an Alizarin-metal complex.

Materials:

-

Same as for Job's method.

Procedure:

-

Preparation of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the molar ratio of the ligand to the metal ion is varied systematically (e.g., from 0.2 to 3.0).[17]

-

Complex Formation: To each volumetric flask containing the fixed amount of metal ion, add the varying amounts of the Alizarin solution and the buffer. Dilute to the mark.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.

-

Data Analysis: Plot the absorbance versus the molar ratio of the ligand to the metal ion. The plot will typically consist of two linear segments that intersect at a point corresponding to the stoichiometry of the complex.[14][17]

Caption: Key factors influencing the formation of Alizarin-metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. journalijar.com [journalijar.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage: the case of Alizarin and Alizarin-Mg(II)/Al(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophoretic Studies of Binary and Ternary Complexes of Some Metal Ions with Alizarin : Oriental Journal of Chemistry [orientjchem.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. ikm.org.my [ikm.org.my]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. researchgate.net [researchgate.net]

- 13. asdlib.org [asdlib.org]

- 14. asdlib.org [asdlib.org]

- 15. Job plot - Wikipedia [en.wikipedia.org]

- 16. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 17. 2024.sci-hub.box [2024.sci-hub.box]

solubility of Pigment Red 83 in different solvents

An In-depth Technical Guide to the Solubility of Pigment Red 83

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 83 (C.I. 58000:1) is a coordination complex, specifically a calcium lake of the organic dye Alizarin.[1][2][3] The core chromophore, Alizarin (1,2-dihydroxyanthraquinone), is a historical dye originally derived from the madder plant root and was the first natural dye to be synthetically produced in 1869.[4] With the molecular formula C₁₄H₈O₄, Alizarin forms the basis of this widely used pigment.[5]

This technical guide provides a comprehensive overview of the solubility characteristics of Pigment Red 83, focusing on its constituent molecule, Alizarin. Understanding its solubility in various solvents is critical for its application in diverse fields, including as a pigment in coatings and plastics, a biological stain for detecting calcium deposits in osteogenesis research, and in analytical chemistry.[1][5] For professionals in drug development, the physicochemical properties of anthraquinone derivatives like Alizarin are of interest due to their potential biological activities.

Solubility Profile of Alizarin (Pigment Red 83 Base)

The solubility of a pigment is a critical parameter that dictates its application, formulation, and bioavailability. As Pigment Red 83 is a lake pigment, it is designed to be largely insoluble in many media. However, the solubility of its core component, Alizarin, has been characterized in various solvents.

Qualitative Solubility

Alizarin's solubility is dictated by its anthraquinone structure, which possesses both nonpolar aromatic regions and polar hydroxyl groups. This amphiphilic nature results in varied solubility across different solvent classes.

-

Soluble In: Alizarin dissolves in several organic solvents, particularly polar and aromatic ones. It is reported as soluble in acetone, boiling ethanol, hot methanol, ether, benzene, chloroform, hexane, pyridine, glacial acetic acid, and carbon disulfide.[1][6][7] It is also soluble in alkaline solutions, where it forms a purple solution.[7]

-

Slightly Soluble In: Its solubility is limited in less polar or cold solvents. It is described as slightly or partially soluble in water, cold ethanol, and carbon tetrachloride.[4][7]

-

Insoluble In: Some sources list it as virtually insoluble in water and insoluble in cold ethanol.[7][8]

Quantitative Solubility Data

Quantitative solubility data for Alizarin is not widely tabulated in publicly accessible literature. However, specific data points from technical datasheets and regulatory documents provide valuable insights. The data is summarized in Table 1.

| Solvent/Medium | Temperature | Solubility | Method | Reference |

| Water | 20°C (pH 4.5) | 0.483 mg/L | OECD TG 105 | [9] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL | Not Specified | [10] |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | Not Specified | [10] |

| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | Serial Dilution | [10] |

Note: The solubility of the final pigment, Pigment Red 83, is expected to be significantly lower than that of pure Alizarin due to its formulation as a calcium lake.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and rigorous experimental methods. The following protocols are commonly employed for pigments and dyes like Alizarin.

OECD Guideline 105 (Water Solubility)

The OECD Test Guideline 105 is a standardized method for determining the solubility of substances in water. It is essential for environmental fate and risk assessment.[11][12]

-

Principle: The method determines the saturation mass concentration of a substance in water at a given temperature, typically 20°C. Two primary approaches are outlined:

-

Flask Method: Suitable for solubilities above 10 mg/L. An excess of the test substance is stirred in water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the substance in the aqueous phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Column Elution Method: Suitable for substances with solubilities below 10 mg/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The eluate is collected, and its concentration is analyzed until a plateau is reached, which corresponds to the water solubility.[11]

-

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the solubility of a solute in a volatile solvent.[10]

-

Principle: This method involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute residue.[9][13]

-

Methodology:

-

Saturation: An excess amount of the pigment is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully filtered (using a syringe filter or filtration apparatus) to remove all undissolved solid particles.

-

Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container (e.g., an evaporating dish).

-

Drying & Weighing: The solvent is evaporated, often in a drying oven at a temperature sufficient to remove the solvent without decomposing the solute. The container with the dry solute is cooled in a desiccator and weighed. The process is repeated until a constant weight is achieved.[9]

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

-

Preparation of Stock Solutions for Biological Assays

For applications in cell culture or other aqueous-based biological assays, Alizarin's low water solubility necessitates a specific preparation method.

-

Principle: A highly concentrated stock solution is first prepared in a water-miscible organic solvent in which the compound is freely soluble. This stock is then diluted into the final aqueous buffer or medium.

-

Methodology:

-

A stock solution of Alizarin is prepared by dissolving it in an organic solvent such as DMSO or DMF to a known concentration (e.g., 20 mg/mL).[10] The container should be purged with an inert gas to prevent oxidation.

-

The final working solution is prepared by diluting the stock solution with the aqueous buffer of choice (e.g., PBS, cell culture medium) to the desired final concentration.[10]

-

It is critical to note that aqueous solutions prepared this way may not be stable for long periods, and it is often recommended not to store them for more than one day.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining pigment solubility using the gravimetric method, a fundamental technique in this field.

Caption: Generalized workflow for gravimetric solubility determination.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Pigment red 83 | 104074-25-1 | Benchchem [benchchem.com]

- 3. naturalpigments.com [naturalpigments.com]

- 4. Alizarin - Wikipedia [en.wikipedia.org]

- 5. Alizarin - SYNTHETIKA [synthetikaeu.com]

- 6. chembk.com [chembk.com]

- 7. Alizarin | 72-48-0 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. filab.fr [filab.fr]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. Gravimetric analysis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Applications of Alizarin in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin, a vibrant red dye originally extracted from the roots of the madder plant (Rubia tinctorum), has a rich history that extends far beyond its use in textiles.[1][2] Its unique chemical properties, particularly its ability to form intensely colored complexes with metal ions, led to its adoption in a wide array of scientific disciplines. This technical guide delves into the historical applications of Alizarin and its sulfonated, water-soluble form, Alizarin Red S, in scientific research, providing detailed experimental protocols and quantitative data for key historical methodologies. From early observations of its effects on animal bones to its use as a crucial stain in histology, geology, and developmental biology, Alizarin has played a significant role in advancing our understanding of biological and geological processes.

Core Applications and Methodologies

The primary historical application of Alizarin in scientific research revolves around its affinity for calcium salts, forming a stable, bright orange-red chelate complex.[3] This property made it an invaluable tool for the visualization and, to some extent, quantification of calcium deposits in various biological and geological specimens.

Histological Staining of Calcium Deposits

One of the earliest and most significant applications of Alizarin Red S is in histology for the detection of calcium deposits in tissues.[4] This was particularly important in the study of bone formation, pathological calcification, and in the assessment of bone diseases.

This protocol is a generalized representation of historical methods.

Materials:

-

Alizarin Red S powder

-

Distilled water

-

Ammonium hydroxide (0.5%)

-

Acetone

-

Xylene

-

Paraffin-embedded tissue sections on glass slides

-

Coplin jars

-

Microscope

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene for 5-10 minutes to remove paraffin wax.

-

Repeat with a fresh change of xylene.

-

Hydrate the sections by passing them through descending grades of alcohol (e.g., 100%, 95%, 70%) for 2-3 minutes each.

-

Rinse with distilled water.

-

-

Staining:

-

Prepare the Alizarin Red S staining solution (see table below for quantitative details). The pH of the solution is critical and was often adjusted to be slightly acidic.[5]

-

Immerse the slides in the Alizarin Red S solution. Staining time could vary from 30 seconds to 5 minutes, with the progress often monitored microscopically until an orange-red color develops in areas of calcification.[5]

-

-

Dehydration and Mounting:

-

Shake off excess dye and blot the sections carefully.

-

Dehydrate the sections rapidly by passing through acetone (20 dips) and then an acetone-xylene mixture (1:1, 20 dips).[5]

-

Clear the sections in xylene.

-

Mount with a synthetic mounting medium.

-

Results:

-

Calcium deposits: Orange-red[5]

-

Background tissue: Lighter pink or unstained

Whole-Mount Skeletal Staining in Developmental Biology

A significant historical application of Alizarin Red S was in the field of developmental biology to visualize the ossification process in whole embryos and small animals. This technique allowed researchers to study normal skeletal development and the effects of various substances on bone formation.

This protocol is based on a historical method for staining the skeletons of cleared specimens.[6]

Materials:

-

95% Ethanol

-

1% Potassium hydroxide (KOH)

-

Alizarin Red S

-

Glycerin

-

Dissecting microscope

Procedure:

-

Fixation: Fix the fetus in 95% ethanol for at least 48-96 hours.

-

Clearing: Place the specimen in a 1% KOH solution until the bones are clearly visible through the surrounding tissues.

-

Staining: Transfer the cleared specimen to a dilute solution of Alizarin Red S in KOH (1 part Alizarin Red S to 10,000 parts of 1% KOH). Staining is allowed to proceed until the desired intensity is achieved.

-

Final Clearing and Storage:

-

Further clear the specimen in a solution of 79 parts water, 20 parts glycerin, and 1 part KOH.

-

Gradually increase the concentration of glycerin for final storage.

-

Store the fully stained and cleared specimen in pure glycerin.

-

Results:

-

Ossified bone: Stained red

-

Soft tissues: Rendered transparent

Identification of Calcium Minerals in Geology

Geologists have historically used Alizarin Red S to differentiate between calcium carbonate minerals, primarily calcite and dolomite, in rock thin sections and polished surfaces.[4] The differential staining is based on the reactivity of the mineral with the acidic dye solution.

This is a general historical protocol for mineral identification.

Materials:

-

Alizarin Red S

-

Dilute hydrochloric acid (e.g., 0.2%)

-

Rock thin section or polished surface

Procedure:

-

Etching: Briefly etch the surface of the sample with dilute hydrochloric acid.

-

Staining: Apply a 0.1% solution of Alizarin Red S in dilute HCl to the etched surface.

-

Observation: Observe the color change.

Results:

-

Calcite (CaCO₃): Stains bright red.

-

Dolomite (CaMg(CO₃)₂): Remains unstained or shows a faint pink color.

Clinical Chemistry: Analysis of Synovial Fluid

In the 1980s, Alizarin Red S staining was developed as a simple and rapid screening method to detect calcium phosphate crystals, such as apatite and calcium pyrophosphate dihydrate (CPPD), in the synovial fluid of patients with joint diseases.[7]

This protocol is based on the original 1983 publication.[7]

Materials:

-

Alizarin Red S solution (see table below for quantitative details)

-

Synovial fluid sample

-

Glass slide and coverslip

-

Light microscope

Procedure:

-

Place a drop of fresh synovial fluid on a clean glass slide.

-

Add a drop of the Alizarin Red S staining solution and mix gently.

-

Cover with a coverslip.

-

Examine immediately under a light microscope.

Results:

-

Calcium phosphate crystals: Form a red-orange precipitate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the historical experimental protocols described.

| Parameter | Histological Staining | Whole-Mount Staining | Geological Staining | Synovial Fluid Staining |

| Alizarin Red S Concentration | 2% (w/v) in distilled water | 0.01% (w/v) in 1% KOH | 0.1% (w/v) in dilute HCl | 1.5-3.0% for hydroxyapatite, 2.0-3.0% for CPPD[8] |

| pH of Staining Solution | 4.1 - 4.3 (adjusted with 0.5% ammonium hydroxide)[5] | Alkaline (due to KOH) | Acidic (due to HCl) | 4.0-6.0 for hydroxyapatite, 4.0-5.5 for CPPD[8] |

| Incubation/Staining Time | 30 seconds - 5 minutes[5] | Variable (until desired intensity) | Brief (seconds to minutes) | Immediate observation |

| Fixative | 10% formalin or alcoholic formalin | 95% Ethanol | Not applicable | Not applicable |

| Parameter | Value |

| Quantification Wavelength | 405-550 nm (after extraction of the stain) |

| Extraction for Quantification | 10% Acetic acid or 10% Cetylpyridinium chloride |

| Detectable Threshold in Synovial Fluid | 0.1 µg/mL for hydroxyapatite, 0.5 µg/mL for calcium pyrophosphate dihydrate[8] |

Visualizations

Logical Relationship: BMP Signaling and Alizarin Red S Staining

While Alizarin Red S was not historically used to directly visualize the components of signaling pathways, it has been a crucial tool to confirm the downstream effects of such pathways, particularly in osteoblast differentiation. The following diagram illustrates the logical relationship between the Bone Morphogenetic Protein (BMP) signaling pathway, a key regulator of bone formation, and the resulting mineralization that is detected by Alizarin Red S staining.

Caption: Logical flow from BMP signaling to Alizarin Red S visualization.

Experimental Workflow: Quantification of Mineralization

The following diagram illustrates a typical historical workflow for the quantification of osteoblast mineralization in cell culture using Alizarin Red S staining and subsequent dye extraction.

Caption: Workflow for Alizarin Red S staining and quantification.

Conclusion

The historical applications of Alizarin and Alizarin Red S in scientific research highlight the ingenuity of scientists in adapting natural compounds for experimental purposes. While more specific and sensitive techniques for calcium detection and the study of signaling pathways have since been developed, the foundational knowledge gained from the use of Alizarin has been instrumental in shaping our understanding of bone biology, pathology, and geology. The protocols and data presented in this guide offer a glimpse into the historical methodologies that paved the way for modern research in these fields and may serve as a valuable reference for understanding the evolution of scientific techniques.

References

- 1. Alizarin - Wikipedia [en.wikipedia.org]

- 2. promocell.com [promocell.com]

- 3. dovepress.com [dovepress.com]

- 4. ON THE HISTORY AND MECHANISM OF ALIZARIN AND ALIZARIN RED S STAINS FOR CALCIUM | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Editorial: Signaling Pathways in Embryonic Development [frontiersin.org]

- 6. BMP9-induced osteoblastic differentiation requires functional Notch signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of alizarin red S for histochemical staining of Ca2+ in the mouse; some parameters of the chemical reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Alizarin Red S (Pigment Red 83) in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS), an anthraquinone derivative also known as C.I. Pigment Red 83 when complexed with a metal salt, is a cornerstone histological stain used for the detection and quantification of calcium deposits in biological tissues and cell cultures.[1][2] Its primary application lies in the assessment of mineralization, a critical process in bone formation (osteogenesis), making it an indispensable tool in skeletal biology, regenerative medicine, and the study of pathological calcification.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of ARS, detailed experimental protocols, and quantitative parameters for its effective use in a research setting.

Core Mechanism of Action: Calcium Chelation

The efficacy of Alizarin Red S as a stain for mineralization is rooted in a direct chemical reaction known as chelation. The underlying principle is the selective binding of ARS to calcium ions (Ca²⁺) to form a stable, insoluble, orange-red complex.[4][6][7]

-

Chemical Structure: Alizarin Red S is the water-soluble sodium salt of alizarin sulfonic acid. Its anthraquinone structure contains hydroxyl (-OH) and sulfonate (-SO₃H) groups that are crucial for its staining activity.[6][8][9]

-

Chelation Process: In an acidic environment (pH 4.1-4.3), the hydroxyl and sulfonate groups of the ARS molecule act as ligands, donating electrons to form coordinate bonds with calcium cations.[8][10] This process results in the formation of a stable Alizarin Red S-calcium chelate complex, often referred to as a "lake pigment".[2]

-

Resulting Complex: The ARS-calcium complex precipitates at the site of calcium accumulation, appearing as a vivid orange-to-red deposit.[6] A notable characteristic of this precipitate is its birefringence, allowing for enhanced visualization with polarized light microscopy.[1][7] While ARS can react with other cations like iron, magnesium, and barium, these are typically not present in sufficient concentrations in biological tissues to interfere with the specificity for calcium.[1]

Caption: Chemical mechanism of Alizarin Red S staining via calcium chelation.

Quantitative Data Summary

The reliability and reproducibility of Alizarin Red S staining depend on several key parameters. The following table summarizes the critical quantitative data for the successful application and analysis of ARS staining.

| Parameter | Value / Range | Description | Reference(s) |

| Optimal pH | 4.1 – 4.3 | Critical for the chelation reaction. The solution must be adjusted to this range. | [1][6][7][11] |

| Staining Solution | 1% - 2% (w/v) in dH₂O | Standard concentration range for preparing the ARS working solution. | [3][11] |

| Quantification Wavelength | 405 – 570 nm | The extracted ARS-calcium complex can be measured via spectrophotometry at these wavelengths. | [3][6][12][13] |

| Extraction Reagents | 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC) | Used to solubilize the stained mineral deposits for quantitative analysis. | [3][6][13] |

| Stoichiometric Ratio | 1:1 (ARS:Ca²⁺) | The proposed molar ratio of Alizarin Red S to Calcium in the chelate complex. | [8] |

| Apparent Solubility Product | ~10⁻⁷ | The approximate solubility product (Ksp) for the ARS-calcium precipitate in vitro. | [8] |

Experimental Protocols

Precise execution of the staining and quantification protocols is essential for obtaining accurate and meaningful results.

Protocol for Staining of Mineralized Cell Cultures

This protocol is optimized for cells grown in multi-well plates (e.g., 6-well or 12-well) to assess osteogenic differentiation.

Reagent Preparation:

-

Alizarin Red S Staining Solution (2% w/v): Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.[11]

-

pH Adjustment: Using a calibrated pH meter, adjust the solution pH to between 4.1 and 4.3 with dilute ammonium hydroxide or hydrochloric acid.[1][11] This step is critical for proper staining.[1]

-

Storage: Store the solution at 4°C, protected from light, for up to one month.[11]

-

Fixative (10% Formalin): Prepare 10% neutral buffered formalin or 4% paraformaldehyde in phosphate-buffered saline (PBS).[6][11]

Staining Procedure:

-

Aspirate Medium: Carefully remove the culture medium from the wells, being cautious not to disturb the cell monolayer.[14]

-

Wash: Gently wash the cells once with PBS.[11]

-

Fixation: Add the fixative solution to cover the cells completely and incubate for 15-30 minutes at room temperature.[11][14][15]

-

Rinse: Discard the fixative and rinse the wells thoroughly 2-3 times with an excess of deionized water.[11][14] Do not allow the cells to dry out at any stage.[15]

-

Staining: Add a sufficient volume of the ARS staining solution to each well to cover the cell layer. Incubate at room temperature in the dark for 20-45 minutes.[11][14]

-

Remove Excess Stain: Aspirate the ARS solution and wash the wells 3-5 times with deionized water until the wash water is clear.[6]

-

Visualization: Add PBS to the wells to prevent drying. The mineralized nodules will appear as bright orange-red deposits and can be visualized and imaged using a bright-field or phase-contrast microscope.[11]

Protocol for Quantification of Mineralization

This procedure follows the staining step to quantify the amount of bound ARS dye.

-

Dye Extraction: After the final post-staining wash, add 1 mL (for a 24-well plate) of 10% acetic acid to each well.[6]

-

Incubation: Incubate the plate for 30 minutes at room temperature with gentle shaking to dissolve the mineral-dye complex.[6]

-

Collection: Use a cell scraper to ensure the entire cell layer is lifted, and transfer the acetic acid-slurry to a 1.5 mL microcentrifuge tube.[12]

-

Heat Incubation: Vortex the tubes for 30 seconds, then heat at 85°C for 10 minutes. Immediately transfer to ice for 5 minutes.[12]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 15 minutes to pellet the cell debris.[12][14]

-

Neutralization: Transfer the supernatant to a new tube. Add 10% ammonium hydroxide to neutralize the pH (approximately 150-200 µL per 800 µL of supernatant).[12]

-

Spectrophotometry: Transfer 100-200 µL of the final solution to a 96-well plate and measure the absorbance at 405 nm.[6][12] A standard curve can be generated using known concentrations of ARS to determine the exact amount of bound dye.[13]

Caption: Experimental workflow for Alizarin Red S staining and quantification.

Application in Biological Research: A Marker for Signaling Outcomes

Alizarin Red S does not interact with or elucidate biological signaling pathways directly. Instead, it serves as a crucial endpoint assay to visualize and quantify the functional outcome of signaling cascades that regulate mineralization. Osteogenic differentiation is controlled by complex pathways such as VEGF/AKT/mTOR, Wnt, and JAK/STAT, which ultimately lead to the expression of bone-related proteins and the deposition of a calcium-rich extracellular matrix.[16][17] ARS staining provides a robust method to confirm that these signaling events have successfully culminated in mineral deposition.

Caption: Logical relationship between osteogenic signaling and ARS detection.

References

- 1. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 2. Alizarin Red S - Wikipedia [en.wikipedia.org]